3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole carbohydrazide class, characterized by a central pyrazole ring substituted with a rigid adamantyl group at position 3 and a hydrazone moiety at position 3. The hydrazone features an (E)-configured 4-fluorophenylmethylidene group, confirmed via single-crystal X-ray analysis in related structures . The adamantyl group enhances lipophilicity and metabolic stability, while the 4-fluorophenyl substituent contributes electron-withdrawing effects, optimizing binding interactions in biological systems.
Properties
IUPAC Name |
5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O/c22-17-3-1-13(2-4-17)12-23-26-20(27)18-8-19(25-24-18)21-9-14-5-15(10-21)7-16(6-14)11-21/h1-4,8,12,14-16H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSUDFQTXYZVFA-FSJBWODESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 1-adamantylamine with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazole-3-carboxylic acid derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated adamantyl derivatives, reduced amines, and substituted fluorophenyl derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can act as inhibitors of Mycobacterium tuberculosis epoxide hydrolase B, demonstrating potential in treating tuberculosis . The presence of the adamantyl group may enhance the lipophilicity and membrane permeability of the compound, potentially improving its efficacy against bacterial infections.
Anti-inflammatory Properties
Compounds containing pyrazole scaffolds have been evaluated for their anti-inflammatory activities. In particular, hybrids that integrate pyrazole with other pharmacophores have shown promising results in inhibiting inflammatory pathways. For example, studies on benzimidazole-pyrazole hybrids revealed that certain derivatives exhibited superior anti-inflammatory activity compared to standard treatments like diclofenac sodium .
Anticancer Activity
The anticancer potential of 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has been highlighted in various studies. One investigation demonstrated that pyrazole derivatives with para-fluorophenyl substituents showed significant cytotoxic effects against pancreatic cancer cell lines (SW1990 and AsPCl) . This suggests that the compound may interact with specific molecular targets involved in cancer cell proliferation and survival.
Case Studies
Several case studies have documented the effectiveness of pyrazole derivatives in various applications:
- Study on Antimicrobial Efficacy : A series of compounds similar to 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide were tested against various bacterial strains, showing IC50 values indicating potent antimicrobial activity .
- Evaluation of Anti-inflammatory Activity : Compounds with similar structures were subjected to protein denaturation assays, revealing their ability to inhibit inflammation-related processes effectively .
- Anticancer Studies : In vitro assays demonstrated that certain pyrazole derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Mechanism of Action
The mechanism of action of 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The pyrazole ring can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Hydrazone Moiety
- Hydroxyphenyl vs. Fluorophenyl: The analog 3-(Adamantan-1-yl)-N′-[(E)-(4-hydroxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide () replaces the 4-fluorophenyl group with a 4-hydroxyphenyl. The fluorine in the target compound avoids this issue while maintaining electron-withdrawing effects, enhancing receptor affinity .
Pyridinyl Substitution :
5-(Adamantan-1-yl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide () features a pyridine ring instead of fluorophenyl. The pyridine’s basic nitrogen alters solubility and may engage in π-π stacking or charge-transfer interactions. However, the fluorine’s smaller size and electronegativity in the target compound likely allow tighter packing in hydrophobic binding pockets .
Modifications to the Pyrazole Core
- Ethoxyphenyl vs. Adamantyl: In 3-(2-Ethoxyphenyl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide (), the adamantyl group is replaced with a 2-ethoxyphenyl. Adamantyl’s three-dimensional structure may also enhance binding specificity .
Thienyl and Furyl Derivatives :
Compounds like N′-[(1E)-1-(4-Hydroxyphenyl)ethylidene]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carbohydrazide () incorporate sulfur-containing heterocycles. These groups modify electronic properties and bioavailability but lack the adamantyl group’s rigidity, which is critical for stabilizing receptor interactions in the target compound .
Crystallographic and Conformational Analysis
Planarity and Substituent Orientation :
Isostructural compounds () reveal that fluorophenyl groups often adopt planar conformations, optimizing π-π interactions. The adamantyl group’s perpendicular orientation in some analogs (e.g., ) may disrupt planarity but enhance van der Waals interactions in hydrophobic domains .E-Configuration : The (E)-configuration of the hydrazone, confirmed via X-ray crystallography in related structures (), is critical for maintaining optimal geometry for target binding. Analogs with alternative configurations show reduced activity .
Biological Activity
3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide, a compound featuring both adamantane and pyrazole moieties, has garnered attention due to its potential biological activities. The unique structural characteristics of this compound suggest various pharmacological applications, particularly in the fields of anti-inflammatory and anticancer therapies.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure includes an adamantyl group, a pyrazole ring, and a fluorophenyl substituent, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an anti-inflammatory agent and its effects on different cellular pathways.
Anti-inflammatory Activity
Recent research indicates that derivatives of pyrazole compounds can inhibit pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Specifically, 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide has shown promising results in reducing inflammation in vitro and in vivo models. The mechanism appears to involve the inhibition of histone deacetylase (HDAC) activity, which plays a crucial role in regulating inflammatory responses .
Anticancer Potential
The compound's structure suggests it may interact with various molecular targets involved in cancer progression. Pyrazole derivatives have been investigated for their ability to induce apoptosis in cancer cells. Studies have indicated that similar compounds can inhibit cell proliferation and promote cell death in various cancer cell lines .
Case Studies
- Inhibition of HDAC Activity : A study demonstrated that related pyrazole compounds effectively inhibited HDAC6, leading to reduced necrosis and inflammation in acute liver injury models. This suggests a potential therapeutic application for 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide in liver diseases .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that compounds with similar structural motifs exhibit significant cytotoxicity against breast cancer and lung cancer cell lines. The mechanism involves disruption of cellular signaling pathways that promote survival and proliferation of cancer cells .
Table 1: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 3-(1-adamantyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide?
The synthesis typically involves multi-step processes:
- Step 1 : Cyclocondensation of a β-ketoester (e.g., ethyl acetoacetate) with hydrazine derivatives to form the pyrazole core .
- Step 2 : Adamantylation at the pyrazole C-3 position via nucleophilic substitution or transition metal-catalyzed coupling .
- Step 3 : Formation of the hydrazone Schiff base by reacting the carbohydrazide intermediate with 4-fluorobenzaldehyde under reflux in ethanol, often catalyzed by acetic acid . Purity is validated via TLC and recrystallization.
Q. How is the compound characterized spectroscopically?
Key techniques include:
- FT-IR : Confirms the hydrazone bond (C=N stretch at ~1600 cm⁻¹) and adamantyl C-H stretches (2850–2900 cm⁻¹) .
- NMR : NMR identifies the adamantyl protons as singlet(s) near δ 1.6–2.1 ppm and the E-configuration of the hydrazone via coupling constants () .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What initial biological activities have been reported for this compound?
While direct data on this compound is limited, structurally related pyrazole carbohydrazides exhibit:
- Antimicrobial activity : MIC values < 50 µg/mL against Gram-positive bacteria due to membrane disruption .
- Anticonvulsant effects : Inhibition of maximal electroshock seizures (MES) in rodent models, linked to sodium channel modulation .
- Cytotoxicity : IC₅₀ values < 10 µM in cancer cell lines via apoptosis induction .
Advanced Research Questions
Q. How can structural ambiguities in the hydrazone moiety be resolved using X-ray crystallography?
- Experimental Design : Grow single crystals via slow evaporation (e.g., DMSO/water). Use SHELXL for refinement, focusing on the E-configuration of the C=N bond and adamantyl geometry .
- Challenges : Disorder in the adamantyl group requires anisotropic displacement parameter (ADP) constraints. Hydrogen bonding (N–H⋯O) stabilizes the Schiff base; validate via Hirshfeld surface analysis .
- Validation : Compare experimental bond lengths (C=N: ~1.28 Å) with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
Q. How to address discrepancies in reported biological activity data across similar pyrazole derivatives?
- Data Contradiction Analysis :
- Solubility : LogP values > 3 may reduce bioavailability; use co-solvents (e.g., DMSO/PEG) for in vitro assays .
- Stereochemistry : Ensure E/Z isomer purity via HPLC (C18 column, acetonitrile/water gradient) .
- Assay Variability : Standardize MES models (e.g., 50 mA current, 0.2 sec duration) and cell lines (e.g., HepG2 vs. MCF-7) .
Q. What computational methods predict the compound’s pharmacokinetic and electronic properties?
- DFT Calculations :
- Optimize geometry at the M06-2X/cc-pVTZ level to assess frontier orbitals (HOMO-LUMO gap < 4 eV indicates charge transfer) .
- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for protein binding .
Q. How to optimize selectivity in enzyme inhibition studies?
- Structural Modifications :
- P1 Ligand : Replace 4-fluorophenyl with aminobenzisoxazole to enhance factor Xa selectivity over trypsin (Ki ratio > 100) .
- P4 Group : Introduce polar substituents (e.g., -OH, -NH₂) to reduce plasma protein binding and improve free fraction .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
